2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone
Overview
Description
Molecular Structure Analysis
The 2,3-dimethyl-2’-(4-methylpiperazinomethyl) benzophenone molecule contains a total of 52 bond(s). There are 26 non-H bond(s), 13 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 ketone(s) (aromatic), and 2 tertiary amine(s) (aliphatic) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 322.4 g/mol. It has a topological polar surface area of 23.6 Ų . It has 24 heavy atoms .Scientific Research Applications
Photocrosslinking Agents
Benzophenones are known for their utility as photocrosslinking agents in biology. A study demonstrated the in vivo incorporation of a benzophenone derivative into proteins in Escherichia coli, which upon irradiation resulted in efficient crosslinking of protein subunits. This method is useful for discovering and defining protein interactions both in vitro and in vivo (Chin et al., 2002).
Metabolism and Environmental Impact
Benzophenone-3, a UV-filter similar to the compound of interest, was studied for its metabolism by liver microsomes and its estrogenic and anti-androgenic activities. The research identified new metabolites and provided insights into the structural requirements for activity, contributing to our understanding of the environmental and health impacts of such compounds (Watanabe et al., 2015).
Photoinitiating Systems
A study on the Type-II photoinitiating system of benzophenone/N,N-dimethylaniline provided insights into the initiating species in such systems. This research is relevant for applications involving photopolymerization and photochemical reactions (Hageman, 1997).
Catalysis
Research on a dimethyltin(IV) compound derived from a Schiff base related to benzophenone explored its use as a catalyst in the Baeyer–Villiger oxidation of ketones to esters or lactones. This study highlights the potential of benzophenone derivatives in catalysis and organic synthesis (Martins et al., 2016).
Environmental Remediation
The study on the environmental-friendly fabrication of tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water showcases the application of benzophenone derivatives in water treatment and pollution control (Zhou et al., 2018).
Properties
IUPAC Name |
(2,3-dimethylphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-7-6-10-19(17(16)2)21(24)20-9-5-4-8-18(20)15-23-13-11-22(3)12-14-23/h4-10H,11-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUPCKZDQACLSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2CN3CCN(CC3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643876 | |
Record name | (2,3-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-13-6 | |
Record name | Methanone, (2,3-dimethylphenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898783-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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